

4-Hydroxypiperidine and its Derivatives: A Versatile Scaffold in Early Drug Discovery

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Compound of Interest

Compound Name: 4-Hydroxypiperidine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **4-hydroxypiperidine** motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its ability to be readily functionalized. This versatile heterocyclic core is present in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Its inherent structural features, including a secondary or tertiary amine and a hydroxyl group, provide key hydrogen bonding interactions with various biological targets. This technical guide delves into the synthesis, key therapeutic applications, and experimental evaluation of **4-hydroxypiperidine** and its derivatives in the context of early-stage drug discovery.

Physicochemical Properties and Synthesis

The **4-hydroxypiperidine** core imparts desirable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and the potential for hydrogen bonding, which can enhance target affinity and selectivity. The LogP of the parent **4-hydroxypiperidine** is approximately -0.35, indicating its hydrophilic nature.^[1]

Table 1: Physicochemical Properties of **4-Hydroxypiperidine**

Property	Value	Reference
Molecular Formula	C5H11NO	[2]
Molecular Weight	101.15 g/mol	[2]
Melting Point	86-90 °C	[1]
Boiling Point	108-114 °C/10 mmHg	[2]
LogP	-0.35 at 25°C	[1]
Water Solubility	Soluble	[3]

The synthesis of **4-hydroxypiperidine** derivatives often commences from commercially available starting materials like N-Boc-4-piperidone or **4-hydroxypiperidine** itself. The Boc protecting group is commonly employed to facilitate reactions at other positions of the piperidine ring before its removal under acidic conditions.

Key Therapeutic Applications

p38 MAP Kinase Inhibitors for Inflammatory Diseases

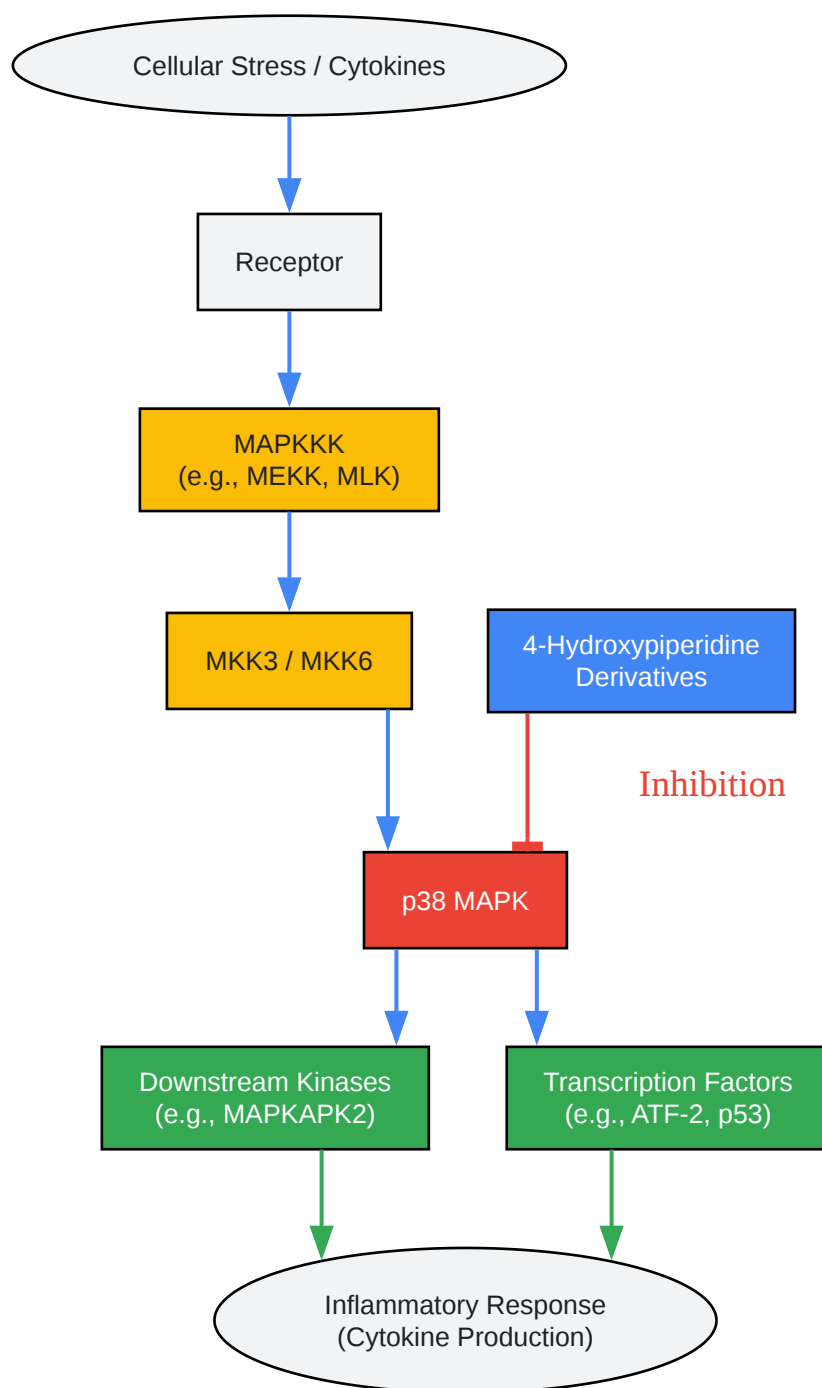
The p38 mitogen-activated protein (MAP) kinase is a critical mediator of the inflammatory response, making it a prime target for the development of anti-inflammatory drugs. The **4-hydroxypiperidine** moiety has been successfully incorporated into potent and selective p38 MAP kinase inhibitors. This substituent has been shown to confer high selectivity for p38 over other kinases like COX-1.[4] One notable example, pyridinyloxazole 11, demonstrated a promising in vivo profile with an ED50 of 10 mg/kg in a rat collagen-induced arthritis model and a bioavailability of 64%.[4][5]

Table 2: In Vitro and In Vivo Activity of a **4-Hydroxypiperidine**-Containing p38 MAP Kinase Inhibitor

Compound	p38 α IC50 (nM)	In Vivo Model	ED50 (mg/kg)	Bioavailability (%)	Reference
Pyridinyloxazole 11	-	Rat Collagen-Induced Arthritis	10 (po bid)	64	[4] [5]

p38 MAP Kinase Signaling Pathway

The diagram below illustrates the p38 MAP kinase signaling cascade, which is activated by cellular stresses and inflammatory cytokines. This pathway culminates in the phosphorylation of various transcription factors and kinases that regulate the expression of pro-inflammatory cytokines. **4-Hydroxypiperidine** derivatives act as inhibitors of p38, thereby blocking this inflammatory cascade.



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p38 MAP Kinase Signaling Pathway and Inhibition

CCR5 Receptor Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells. Blocking this receptor is a validated

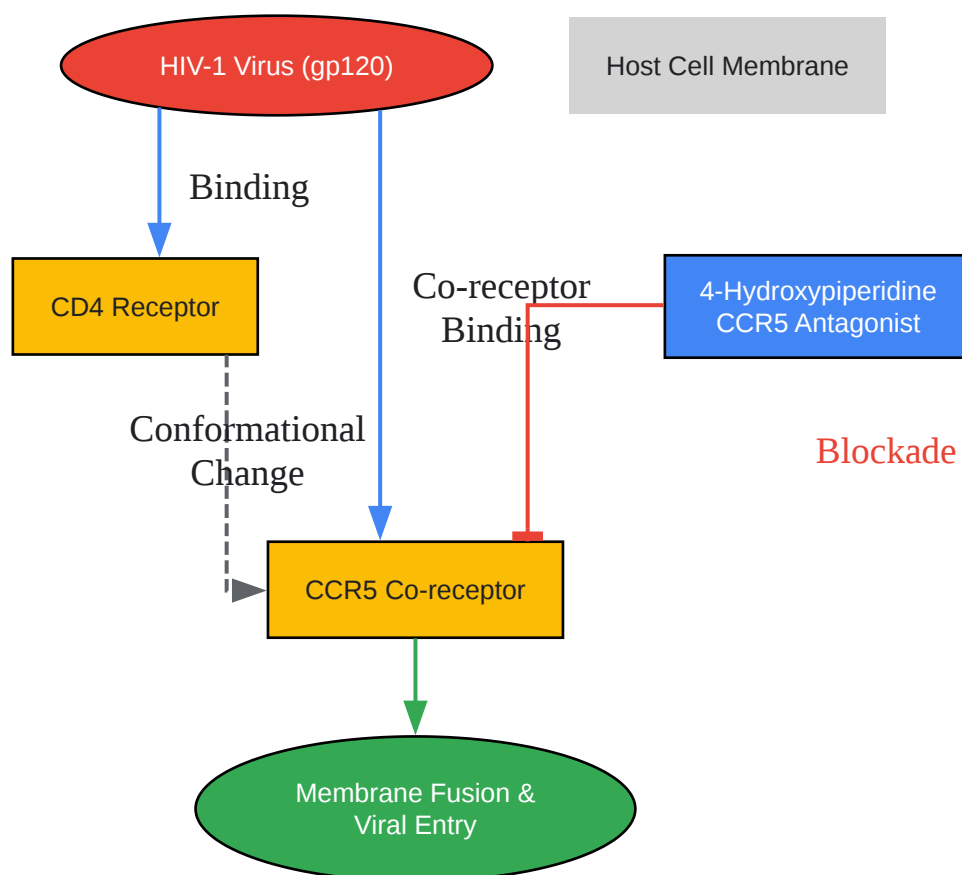
therapeutic strategy for HIV infection. The **4-hydroxypiperidine** scaffold has been instrumental in the development of potent CCR5 antagonists. Optimization of a high-throughput screening hit led to the discovery of a **4-hydroxypiperidine** derivative (6k) with improved potency.[6] Further structure-activity relationship (SAR) studies resulted in the identification of compound 10h, a potent CCR5 antagonist with an IC₅₀ of 11 nM.[6]

Table 3: Potency of **4-Hydroxypiperidine**-Based CCR5 Antagonists

Compound	CCR5 Binding IC ₅₀ (nM)	Reference
1	840	[6]
6k	49	[7]
10h	11	[6]

CCR5-Mediated HIV Entry and its Inhibition

The following diagram depicts the process of HIV entry into a host cell, which is mediated by the interaction of the viral gp120 protein with the CD4 receptor and the CCR5 co-receptor. **4-Hydroxypiperidine**-based CCR5 antagonists bind to the CCR5 receptor, inducing a conformational change that prevents its interaction with gp120, thereby blocking viral entry.



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Mechanism of CCR5 Antagonists in Preventing HIV Entry

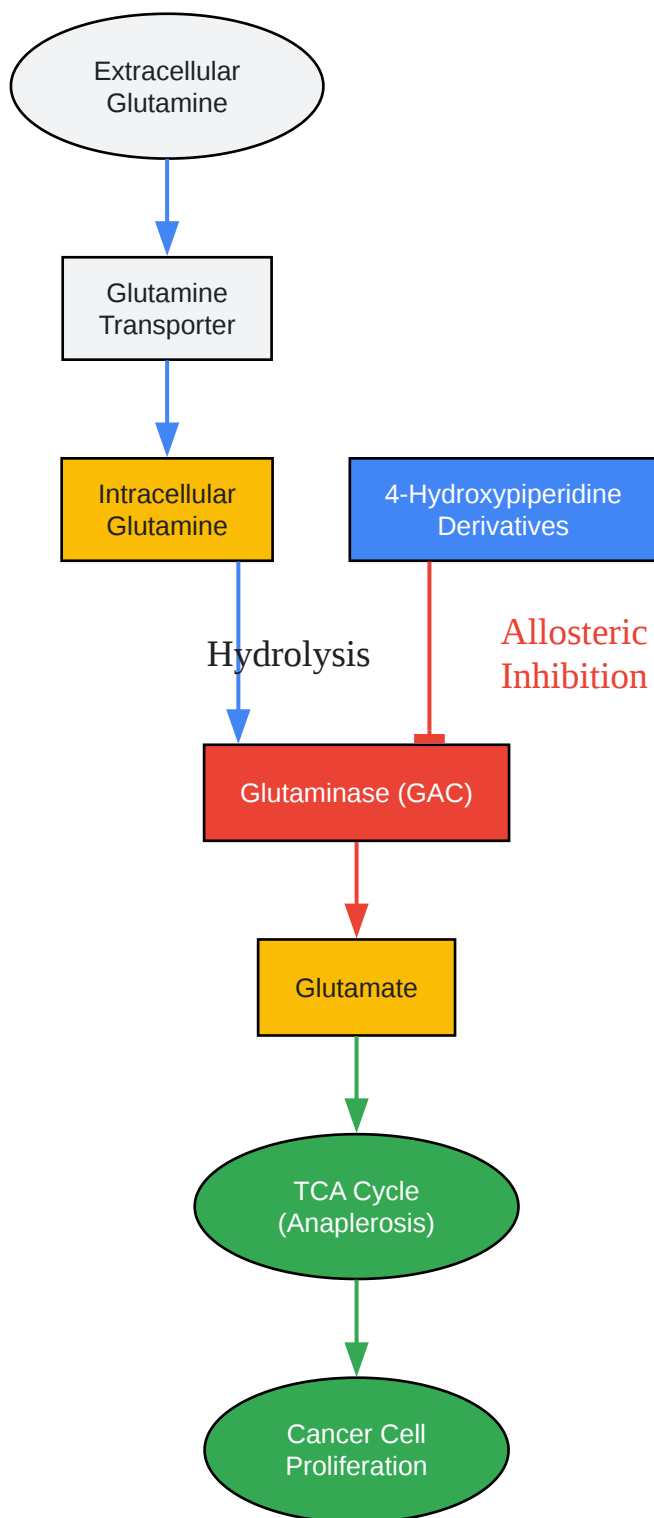
Glutaminase (GAC) Inhibitors for Cancer Therapy

Glutaminase (GAC) is a key enzyme in cancer cell metabolism, responsible for converting glutamine to glutamate, a crucial step in providing cancer cells with the necessary building blocks for proliferation. Allosteric inhibitors of GAC, such as BPTES and CB-839, have shown promise as anti-cancer agents. The **4-hydroxypiperidine** moiety has been employed as a linker in the design of novel GAC inhibitors in an effort to enhance potency and improve physicochemical properties. Compound UPGL00019, which features a **4-hydroxypiperidine** linker, has demonstrated high potency in both enzymatic and cell-based assays.

Glutamine Metabolism in Cancer and its Inhibition

Cancer cells exhibit a high demand for glutamine, which is transported into the cell and converted to glutamate by glutaminase. Glutamate is then further metabolized to fuel the TCA

cycle. **4-Hydroxypiperidine**-containing inhibitors allosterically bind to glutaminase, preventing this metabolic pathway and thereby starving the cancer cells.



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